molecular formula C5H4N4O B3051825 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one CAS No. 36286-97-2

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one

Cat. No.: B3051825
CAS No.: 36286-97-2
M. Wt: 136.11
InChI Key: MQLUOURIXJKOKW-UHFFFAOYSA-N
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Description

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure of this compound consists of a triazole ring fused to a pyridine ring, forming a unique scaffold that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield the desired compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, making it a sustainable option for synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fusion pattern and the resulting pharmacological properties, which can differ significantly from those of its analogs.

Properties

IUPAC Name

2,5-dihydrotriazolo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-3(1-2-6-5)7-9-8-4/h1-2H,(H,6,10)(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLUOURIXJKOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NNN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301058
Record name 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36286-97-2
Record name NSC140841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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